molecular formula C5H6OS B046719 3-Methoxythiophene CAS No. 17573-92-1

3-Methoxythiophene

Cat. No.: B046719
CAS No.: 17573-92-1
M. Wt: 114.17 g/mol
InChI Key: RFSKGCVUDQRZSD-UHFFFAOYSA-N
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Description

3-Methoxythiophene is a heterocyclic compound with the molecular formula C5H6OS. It is a derivative of thiophene, where a methoxy group (-OCH3) is attached to the third carbon of the thiophene ring. This compound is known for its unique electronic, optical, and redox properties, making it a valuable building block in various fields such as organic electronics, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxythiophene can be synthesized through several methods. One common method involves the reaction of 3-bromothiophene with sodium methoxide. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxythiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-methoxythiophene in various applications is primarily based on its ability to undergo polymerization and form conductive polymers. These polymers exhibit unique electronic properties due to the delocalization of electrons across the thiophene rings. In biological systems, its derivatives interact with specific molecular targets, such as enzymes or receptors, leading to their therapeutic effects .

Comparison with Similar Compounds

Comparison: 3-Methoxythiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties compared to its analogs. For instance, 3,4-ethylenedioxythiophene (EDOT) is another widely studied thiophene derivative known for its high conductivity and stability. this compound offers lower steric hindrance, making it suitable for the synthesis of high-quality electrochromic materials .

Biological Activity

3-Methoxythiophene is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities, including antioxidant, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a methoxy group attached to the thiophene ring, which enhances its electron-donating ability. This structural feature is crucial for its biological activities. The molecular formula is C5H6OSC_5H_6OS, and its structure can be represented as follows:

Structure C5H6OS\text{Structure }\quad \text{C}_5\text{H}_6\text{OS}

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. The antioxidant activity is often assessed using various assays, including DPPH radical scavenging and ABTS assays.

Table 1: Antioxidant Activity of this compound Derivatives

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
This compound72.568.2
Hydrazone derivative78.974.1
Ascorbic acid (control)85.082.0

The data indicates that while this compound shows good antioxidant activity, certain derivatives exhibit enhanced effects, suggesting potential for further modification to improve efficacy .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). Studies indicate that compounds containing the thiophene moiety can inhibit cancer cell proliferation.

Case Study: Anticancer Efficacy

In a study evaluating the effects of this compound on U-87 and MDA-MB-231 cell lines, it was found that:

  • U-87 Cell Line : Treatment with 100 µM concentration resulted in approximately 60% reduction in cell viability after 48 hours.
  • MDA-MB-231 Cell Line : A lower efficacy was observed with only 30% reduction in viability at the same concentration.

These results highlight the compound's potential as an anticancer agent, particularly against glioblastoma cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa>100 µg/mL

The MIC values indicate that while effective against certain strains, its activity may vary significantly across different bacteria .

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Antioxidant Mechanism : The methoxy group enhances electron donation, allowing the compound to effectively scavenge free radicals.
  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
  • Antimicrobial Mechanism : Its ability to disrupt bacterial cell membranes contributes to its antimicrobial efficacy.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-Methoxythiophene, and how can their efficiency be validated experimentally?

  • Methodological Answer : The synthesis of this compound can be optimized using CuI catalysis in N-methylpyrrolidone (NMP) solvent, achieving high yields (>85%) under mild conditions. Efficiency is validated via gas chromatography-mass spectrometry (GC-MS) with internal standards (e.g., n-dodecane) to quantify purity and reaction progress. This approach minimizes side reactions and simplifies purification .
  • Key Parameters : Reaction time (4–6 hours), temperature (80–100°C), and solvent-to-substrate ratio (3:1).

Q. How can researchers safely handle and dispose of this compound in laboratory settings?

  • Methodological Answer : Waste containing this compound must be segregated into halogenated organic containers and processed by certified waste management services to prevent environmental release. Safety protocols include using fume hoods, nitrile gloves, and closed systems during synthesis. Refer to Material Safety Data Sheets (MSDS) for specific handling guidelines .

Q. What spectroscopic techniques are recommended for characterizing this compound’s electronic structure?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent effects on the thiophene ring, while ultraviolet-visible (UV-Vis) spectroscopy quantifies electronic transitions influenced by the methoxy group. Density functional theory (DFT) calculations complement experimental data to map electron distribution and reactivity .

Advanced Research Questions

Q. How can regioselective C-H functionalization of this compound be achieved for synthesizing tetraarylthiophenes?

  • Methodological Answer : Sequential C-H arylation employs RhCl(CO) and PdCl₂ catalysts with tailored ligands (e.g., P[OCH(CF₃)₂]₃) to control regioselectivity. Demethylation (using BBr₃) and Suzuki-Miyaura coupling enable installation of aryl groups at specific positions. Monitor reaction pathways via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
  • Critical Factors : Ligand choice, temperature gradients, and steric effects of substituents.

Q. What role does this compound play in designing near-infrared (NIR) absorbing materials?

  • Methodological Answer : As a precursor in aza-BODIPY dyes, this compound facilitates intramolecular charge transfer, shifting absorption bands into the NIR range (700–900 nm). Optimize photophysical properties by modifying substituents and solvent polarity. Characterize using fluorescence quantum yield measurements and time-resolved spectroscopy .

Q. How can researchers resolve contradictions in reported electronic effects of methoxy substitution on thiophene?

  • Methodological Answer : Conflicting data often arise from solvent polarity or measurement techniques. Conduct comparative studies using consistent conditions (e.g., solvent: DMSO vs. chloroform) and validate via cyclic voltammetry (CV) to measure oxidation potentials. Cross-reference computational models (e.g., Hammett parameters) with experimental results .

Q. What strategies mitigate interference from byproducts during GC-MS analysis of this compound?

  • Methodological Answer : Use a polar capillary column (e.g., DB-5MS) and temperature programming (50°C to 250°C at 10°C/min) to separate byproducts. Internal standard calibration (e.g., n-tetradecane) improves quantification accuracy. Confirm peaks via fragmentation patterns and retention index databases .

Q. How does the methoxy group influence the solubility and crystallinity of this compound derivatives?

  • Methodological Answer : The methoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduces crystallinity due to disrupted π-stacking. Recrystallization from ethanol/water mixtures (70:30 v/v) improves purity. Analyze crystal structures via X-ray diffraction (XRD) to correlate substituent placement with packing efficiency .

Q. Methodological Guidelines for Rigorous Research

Q. What systematic review practices ensure comprehensive literature coverage for this compound studies?

  • Recommendations : Use Boolean searches in SciFinder and PubMed with CAS Registry Numbers (e.g., 17573-92-1) to avoid nomenclature inconsistencies. Cross-validate findings with Web of Science and Google Scholar, prioritizing peer-reviewed journals. Document search strategies for reproducibility .

Q. How should researchers design experiments to address gaps in structure-activity relationships (SAR) of this compound derivatives?

  • Recommendations : Employ a factorial design to test substituent electronic (σ, π) and steric effects. Use multivariate regression to correlate substituent parameters (Hammett constants) with biological or material properties. Validate models using leave-one-out cross-validation (LOOCV) .

Properties

IUPAC Name

3-methoxythiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6OS/c1-6-5-2-3-7-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSKGCVUDQRZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

96299-24-0
Record name Thiophene, 3-methoxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96299-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40170014
Record name Thiophene, 3-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17573-92-1
Record name 3-Methoxythiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17573-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene, 3-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017573921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxythiophene
Source European Chemicals Agency (ECHA)
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Record name 3-Methoxy-thiophene
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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